molecular formula C7H11N B14443705 1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole CAS No. 76720-07-5

1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole

Cat. No.: B14443705
CAS No.: 76720-07-5
M. Wt: 109.17 g/mol
InChI Key: BXHZFZKLJFIYTB-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole is a heterocyclic compound with the molecular formula C8H11N It is a nitrogen-containing compound that features a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopentanone with ammonia or primary amines can lead to the formation of the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and distillation to obtain the compound in its pure form. The choice of raw materials, catalysts, and reaction parameters is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The nitrogen atom in the pyrrole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A five-membered heterocyclic ring with a nitrogen atom.

    Cyclopentane: A five-membered carbon ring without any heteroatoms.

    Pyrrolidine: A saturated five-membered ring with a nitrogen atom.

Uniqueness

1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole is unique due to its fused ring structure, combining features of both cyclopentane and pyrrole. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

1,2,3,4,5,6-hexahydrocyclopenta[b]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-6-4-5-8-7(6)3-1/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHZFZKLJFIYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717661
Record name 1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76720-07-5
Record name 1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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